molecular formula C20H23FN2O6S B2978871 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-5-fluoro-2-methoxybenzenesulfonamide CAS No. 887219-15-0

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-5-fluoro-2-methoxybenzenesulfonamide

Cat. No.: B2978871
CAS No.: 887219-15-0
M. Wt: 438.47
InChI Key: QVZRXTUJHXAAPG-UHFFFAOYSA-N
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Description

N-(2-(Benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-5-fluoro-2-methoxybenzenesulfonamide is a synthetic small molecule of significant interest in early-stage pharmacological and biochemical research. This compound features a complex structure that integrates a benzo[1,3]dioxole moiety, a morpholinoethyl group, and a fluorinated methoxybenzenesulfonamide chain, making it a valuable candidate for exploring structure-activity relationships in medicinal chemistry. Its structural framework is reminiscent of molecules designed to modulate protein-protein interactions, particularly in the context of disrupting oncogenic transcription factors . Compounds with sulfonamide groups and aromatic systems are frequently investigated for their potential to inhibit specific protein targets. Research into analogous sulfonamide derivatives has highlighted their utility as inhibitors of key oncogenic pathways, such as the WDR5-MYC interaction, which is a promising therapeutic strategy in oncology drug discovery . The presence of the morpholine ring is a common feature in drug design due to its favorable physicochemical properties and potential to improve solubility and metabolic stability. This reagent is intended for research applications such as assay development, high-throughput screening, and target validation in vitro. Researchers can use this compound to probe biological mechanisms and develop novel therapeutic leads, particularly in cancer research. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-5-fluoro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O6S/c1-26-18-5-3-15(21)11-20(18)30(24,25)22-12-16(23-6-8-27-9-7-23)14-2-4-17-19(10-14)29-13-28-17/h2-5,10-11,16,22H,6-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZRXTUJHXAAPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-5-fluoro-2-methoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C25H26N2O5S
  • Molecular Weight : 466.55 g/mol
  • CAS Number : 887219-23-0

The primary biological activity of this compound is attributed to its interaction with microtubules and the protein tubulin . The compound modulates microtubule dynamics through the following mechanisms:

  • Suppressing Tubulin Polymerization : This leads to the destabilization of microtubules.
  • Stabilizing Microtubule Structure : By preventing depolymerization, it disrupts normal cellular functions.

These actions result in:

  • Cell Cycle Arrest : Particularly at the S phase.
  • Induction of Apoptosis : This is particularly relevant in cancer therapy, as the inhibition of microtubule dynamics is crucial for its potential use in treating various cancers.

Biological Activity Overview

The compound exhibits a range of biological activities:

Activity TypeDescription
Anticancer ActivityInduces apoptosis and cell cycle arrest in cancer cells through microtubule destabilization.
Antimicrobial PotentialThe sulfonamide group is known for its antibacterial properties by inhibiting bacterial dihydropteroate synthase.
Neuroprotective EffectsPreliminary studies suggest potential antidepressant-like effects due to the benzo[d][1,3]dioxole ring system.

Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of this compound, researchers found that the compound effectively induced apoptosis in various cancer cell lines. The mechanism was linked to its ability to disrupt microtubule dynamics, leading to cell cycle arrest at the S phase.

Study 2: Antimicrobial Activity

Research has shown that compounds with similar structures exhibit antimicrobial properties. The sulfonamide moiety in this compound has been linked to inhibition of bacterial growth through interference with folate synthesis pathways.

Study 3: Neuroprotective Effects

Preliminary investigations into the neuroprotective effects of this compound indicate potential benefits for mood regulation, suggesting that it may possess antidepressant-like properties. Further research is needed to elucidate these effects and their underlying mechanisms.

Comparison with Similar Compounds

Substituent Variations on the Benzenesulfonamide Core

  • N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide (CAS 896260-27-8) Differences: Replaces the 5-fluoro substituent with a 5-methyl group and substitutes morpholine with 4-methylpiperazine. The 4-methylpiperazine introduces a basic nitrogen, enhancing solubility but altering pharmacokinetics compared to morpholine .

Functional Group Modifications

  • 2-((9-(Benzo[d][1,3]dioxol-5-yl)-6,7-dimethoxy-1-oxo-1,3-dihydronaphtho[2,3-c]furan-4-yl)oxy)-N-(2-morpholinoethyl)acetamide (Compound 2.8) Differences: Features a naphthofuran-oxygenated acetamide instead of a benzenesulfonamide. Impact: The acetamide group and extended aromatic system may reduce metabolic stability compared to sulfonamides. The naphthofuran core could enhance π-π stacking but increase molecular weight (MW > 500) .

Heterocyclic Additions

  • N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (Compound 28)
    • Differences : Incorporates a benzimidazole ring and acetamide linker.
    • Impact : The benzimidazole may confer basicity and hydrogen-bonding capacity, but the acetamide is more prone to hydrolysis than the sulfonamide in the target compound .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Functional Group Key Substituents Molecular Weight Notable Features
Target Compound Benzenesulfonamide Sulfonamide 5-F, 2-OCH₃, morpholinoethyl ~447 (estimated) High metabolic stability, CNS potential
CAS 896260-27-8 Benzenesulfonamide Sulfonamide 5-CH₃, 2-OCH₃, 4-methylpiperazinyl 447.5 Enhanced solubility via piperazine
Compound 2.8 Naphthofuran Acetamide Benzo-dioxol, morpholinoethyl >500 Extended aromatic system, lower stability
Compound 28 Acetamide Acetamide Benzo-dioxol, benzimidazole ~449 Benzimidazole enhances H-bonding

Research Findings and Implications

  • Synthetic Routes : The target compound likely employs sulfonylation of a diamine intermediate, analogous to methods used for CAS 896260-27-8 and other benzenesulfonamides .
  • Biological Activity : Fluorine substitution (5-F) in the target compound may improve blood-brain barrier penetration compared to methyl or methoxy analogs .
  • Physicochemical Properties : Morpholine contributes to a calculated logP of ~2.5 (estimated), balancing lipophilicity and aqueous solubility better than piperazine derivatives .

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